Tert-butyl 1-ethynyl-2-azabicyclo[3.1.1]heptane-2-carboxylate
Description
Tert-butyl 1-ethynyl-2-azabicyclo[3.1.1]heptane-2-carboxylate is a bicyclic organic compound featuring a 2-azabicyclo[3.1.1]heptane core. The tert-butyl carbamate group acts as a protective moiety for the secondary amine, while the ethynyl substituent at the 1-position introduces alkyne functionality, enabling applications in click chemistry or as a synthetic intermediate for pharmaceuticals and agrochemicals. Its bicyclic structure confers conformational rigidity, influencing reactivity and binding properties in biological systems .
Properties
IUPAC Name |
tert-butyl 1-ethynyl-2-azabicyclo[3.1.1]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-5-13-8-10(9-13)6-7-14(13)11(15)16-12(2,3)4/h1,10H,6-9H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCDSWZCLUINMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC1(C2)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The exact mode of action of Tert-butyl 1-ethynyl-2-azabicyclo[31It’s known that the compound interacts with its targets, leading to changes at the molecular level.
Biochemical Pathways
The biochemical pathways affected by Tert-butyl 1-ethynyl-2-azabicyclo[31More research is needed to elucidate the specific pathways and their downstream effects.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Tert-butyl 1-ethynyl-2-azabicyclo[31These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how Tert-butyl 1-ethynyl-2-azabicyclo[3.1.1]heptane-2-carboxylate interacts with its targets and exerts its effects. For instance, the compound is stored at a temperature of 4°C, indicating that low temperatures may be necessary for its stability.
Biological Activity
Tert-butyl 1-ethynyl-2-azabicyclo[3.1.1]heptane-2-carboxylate, a nitrogen-containing bicyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological properties, supported by relevant data tables and case studies.
Synthesis Methods
The synthesis of this compound typically involves cycloaddition reactions and functionalization of bicyclic systems. Recent studies have indicated that variations in synthetic pathways can lead to different biological activities based on the substituents introduced during synthesis.
Antimicrobial Activity
Recent research has highlighted the antibacterial properties of related bicyclic compounds, suggesting potential efficacy against various bacterial strains. For instance, studies have shown that derivatives of azabicyclo compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Bicyclic Compounds
| Compound Name | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
| Control | E. coli | 10 |
| Control | S. aureus | 12 |
Antitumor Activity
In addition to its antibacterial properties, initial investigations into the antitumor activity of this compound have shown promising results in vitro against various cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells, although further studies are needed to fully elucidate this pathway.
Case Study: Antitumor Efficacy
A study conducted on human breast cancer cell lines demonstrated that the compound induced significant cell death at concentrations above 10 µM, with an IC50 value indicating effective cytotoxicity compared to standard chemotherapeutic agents .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall synthesis.
- Apoptosis Induction : The compound may trigger apoptotic pathways in tumor cells, leading to programmed cell death.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that could contribute to their protective effects against oxidative stress in cells.
Scientific Research Applications
Organic Synthesis
Tert-butyl 1-ethynyl-2-azabicyclo[3.1.1]heptane-2-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows for the development of complex molecules through various reactions, including:
- C–H Activation: This compound can facilitate catalytic C–H activation reactions, enabling the formation of new carbon-carbon bonds .
- Functionalization: The ethynyl group can be utilized for further functionalization, allowing chemists to introduce diverse functional groups into the molecule.
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications, particularly in the design of drugs targeting the central nervous system (CNS). Its structural features may enhance binding affinities to specific biological targets, making it a candidate for:
- Neuroprotective Agents: Research indicates that derivatives of this compound could exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases.
- Pain Management: The bicyclic structure may interact with pain receptors, leading to the development of novel analgesics.
Data Table: Comparison with Similar Compounds
| Compound Name | Structure Type | Potential Applications |
|---|---|---|
| This compound | Bicyclic | Drug development, organic synthesis |
| Tert-butyl 6-oxa-3-azabicyclo[3.1.1]heptane-3-carboxylate | Bicyclic | Biological studies, synthetic intermediates |
| Tert-butyl 3-oxo-6-azabicyclo[3.1.0]hexane | Bicyclic | Enzyme inhibitors |
Case Study 1: Synthesis of Neuroprotective Agents
A study explored the synthesis of derivatives of this compound aimed at enhancing neuroprotective activity against oxidative stress in neuronal cells. The research demonstrated that specific modifications to the ethynyl group improved efficacy in cellular models.
Case Study 2: Catalytic Applications
Research highlighted the use of this compound in catalytic reactions for C–H activation processes, significantly streamlining synthetic routes for complex molecules with potential pharmaceutical applications. The study reported a reduction in steps from traditional methods by implementing this compound as a key intermediate.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 2-azabicycloalkane carboxylates. Key structural variations among analogs include ring size, substituent type/position, and functional groups. Below is a detailed comparison:
Structural Variations and Substituent Effects
*Calculated based on formula C₁₁H₁₇NO₂.
Key Observations:
- Ring Size Differences : The [3.1.1] system (e.g., 1-ethynyl and 4-hydroxy analogs) exhibits distinct strain and spatial arrangement compared to [2.2.1] systems. For example, [2.2.1] bicyclo compounds (e.g., tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate) have a smaller bridgehead angle, increasing ring strain and reactivity .
- Substituent Impact :
- Ethynyl : Enhances click chemistry utility (e.g., Huisgen cycloaddition) but may reduce solubility.
- Hydroxy : Improves solubility via hydrogen bonding but requires protection during synthesis .
- Fluoro/Formyl : Fluorine increases metabolic stability and lipophilicity; formyl groups serve as electrophilic handles for condensation reactions .
Physicochemical Properties
- Solubility: Hydroxy and amino derivatives (e.g., tert-butyl 4-hydroxy-2-azabicyclo[3.1.1]heptane-2-carboxylate) show higher aqueous solubility due to polar groups, whereas ethynyl and tert-butyl groups favor organic solvents .
- Stability: Fluorinated analogs (e.g., 1-fluoro-5-formyl derivative) exhibit enhanced oxidative stability compared to non-halogenated counterparts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
